![molecular formula C6H13O9P B1220611 D-psicose 6-phosphate CAS No. 4300-29-2](/img/structure/B1220611.png)
D-psicose 6-phosphate
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Overview
Description
D-psicose 6-phosphate is a ketohexose monophosphate consisting of D-psicose having a phosphate group located at the 6-position. It derives from a D-psicose. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biotechnological Production
The production of D-psicose 6-phosphate is primarily achieved through metabolic engineering techniques in microorganisms such as Escherichia coli. Recent studies have demonstrated that E. coli can be genetically modified to produce D-psicose from D-glucose via a series of phosphorylation and dephosphorylation reactions. This method involves the following steps:
- Phosphorylation : D-glucose is converted to fructose 6-phosphate (F6P).
- Epimerization : F6P is then epimerized to this compound (P6P) using enzymes like D-allulose 6-phosphate 3-epimerase.
- Dephosphorylation : Finally, P6P is dephosphorylated to yield D-psicose, facilitated by phosphatases such as hexitol phosphatase B (HxpB) .
This engineered pathway not only enhances the yield of D-psicose production but also makes it more economically viable compared to traditional in vitro enzymatic methods that often suffer from low yields and high purification costs .
Health Benefits and Nutritional Applications
D-psicose has been studied for its potential health benefits, particularly in dietary applications. It is recognized for its low caloric content and sweetness (approximately 70% that of sucrose), making it an attractive sugar substitute. Key health benefits associated with D-psicose include:
- Hypoglycemic Effects : Clinical studies indicate that D-psicose can suppress hepatic lipogenic enzyme activities, leading to reduced abdominal fat accumulation .
- Antioxidant Properties : It exhibits reactive oxygen species scavenging activity, which may contribute to neuroprotective effects .
- Weight Management : As a low-calorie sweetener, it aids in weight management by providing sweetness without significant caloric intake .
Industrial Applications
In the food industry, D-psicose is utilized as a sweetener and functional ingredient due to its favorable properties:
- Flavor Enhancement : It improves the flavor profile of various food products while maintaining lower energy content.
- Gelling Behavior : D-psicose enhances gelling properties in food formulations, making it useful in products like jellies and desserts .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of using D-psicose in various applications:
Properties
CAS No. |
4300-29-2 |
---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5+,6-/m1/s1 |
InChI Key |
GSXOAOHZAIYLCY-NGJCXOISSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
4300-29-2 |
Synonyms |
D-psicose-6-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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